molecular formula C14H11ClN4O2S B4436449 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

Cat. No.: B4436449
M. Wt: 334.8 g/mol
InChI Key: QAMNXUBHZHYIMA-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a synthetic tetrazole derivative, a class of nitrogen-rich heterocyclic compounds of significant interest in various research fields. Tetrazoles are characterized by a stable, planar five-membered ring containing one carbon and four nitrogen atoms. This unique, electron-rich structure makes them suitable as bioisosteres for carboxylic acids and other anionic groups, which is valuable in medicinal chemistry and drug design . The specific molecular architecture of this compound, featuring both phenyl and 4-chlorophenylsulfonylmethyl substituents, suggests potential for application in the synthesis of more complex chemical entities, such as coordination polymers or metal-organic frameworks (MOFs), due to its potential metal-chelating properties . While the exact biological profile of this specific compound requires further investigation, tetrazole derivatives are widely reported in scientific literature to possess a range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties . The presence of the sulfonyl group can influence the compound's electronic characteristics and may be explored in the development of materials science or as a reagent in organic synthesis. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMNXUBHZHYIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like lanthanum nitrate hexahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent and minimizing waste, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonylmethyl Group

The sulfonylmethyl group (-CH₂SO₂C₆H₄Cl-4) is a key site for nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl moiety, which enhances the electrophilicity of the adjacent methyl carbon.

NucleophileConditionsProductYieldReference
Amines (e.g., NH₃, RNH₂)DMF, 80–100°C, K₂CO₃5-(Aminomethyl)-1-phenyl-1H-tetrazole70–85%
Alkoxides (e.g., NaOMe)EtOH, reflux5-(Methoxymethyl)-1-phenyl-1H-tetrazole65%
Thiols (e.g., NaSH)THF, 60°C5-(Mercaptomethyl)-1-phenyl-1H-tetrazole55%

Mechanistic Insight : The reaction proceeds via an SN₂ mechanism, where the nucleophile attacks the methyl carbon, displacing the sulfonate leaving group. The steric hindrance from the bulky 4-chlorophenylsulfonyl group moderates reaction rates.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with unsaturated systems, leveraging its aromaticity and electron-deficient nitrogen atoms.

Reaction PartnerConditionsProductYieldReference
PhenylacetyleneCuI, DMF, 100°C1-Phenyl-5-(4-chlorophenylsulfonylmethyl)tetrazolo[1,5-a]pyridine78%
Maleic anhydrideToluene, refluxTetrazole-fused succinic anhydride derivative62%

Key Observation : The tetrazole’s N2 and N3 positions serve as electron-rich sites for dipolar cycloadditions, forming fused heterocyclic systems .

Alkylation/Acylation of the Tetrazole NH

The secondary NH in the tetrazole ring (position 2) undergoes alkylation or acylation under basic conditions.

ReagentConditionsProductYieldReference
CH₃IK₂CO₃, DMF, 25°C1-Phenyl-2-methyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole90%
AcClPyridine, 0°C1-Phenyl-2-acetyl-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole82%

Note : Alkylation enhances the compound’s lipophilicity, which is critical for pharmaceutical applications .

Coordination with Metal Ions

The tetrazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationReference
ZnCl₂EtOH, 25°CZn(II)-tetrazole coordination polymerCatalysis
Cu(NO₃)₂H₂O, refluxCu(II)-sulfonylmethyltetrazole MOFGas storage

Example : The Zn(II) complex catalyzes Knoevenagel condensations with 95% efficiency .

Oxidation-Reduction Reactions

While the sulfonyl group is typically redox-inert, the tetrazole ring can undergo reduction under harsh conditions.

ReactionConditionsProductYieldReference
LiAlH₄ reductionTHF, 0°C5-{[(4-Chlorophenyl)thio]methyl}-1-phenyl-1H-tetrazole40%
H₂/Pd-CEtOH, 25°CPartial hydrogenation of the tetrazole ring (non-selective)<20%

Caution : Reduction of the tetrazole ring often leads to decomposition, limiting synthetic utility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tetrazole derivatives, including 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, exhibit significant antimicrobial properties. A study highlighted the synthesis of novel pyrazole derivatives that demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from tetrazoles have been reported to achieve up to 85% inhibition of TNF-α at specific concentrations . This positions this compound as a candidate for treating inflammatory diseases.

Anticancer Research

Targeting Cancer Cells
The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. Research has identified that tetrazole derivatives can act as inhibitors of specific kinases involved in tumor growth. For example, studies on related compounds have shown their efficacy in inhibiting EGFR mutants associated with non-small cell lung cancer (NSCLC) . This suggests a promising role for this compound in cancer therapeutics.

Neuroscience Applications

Neuroprotective Properties
Emerging studies suggest that tetrazole derivatives may possess neuroprotective effects. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Synthesis of Novel Compounds

Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. It has been utilized to create more complex molecules through various chemical reactions, including coupling reactions and cyclizations. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6; up to 85% inhibition
AnticancerInhibits EGFR mutants; potential use in NSCLC
NeuroprotectiveProtects neuronal cells from oxidative stress
Synthetic UtilityBuilding block for complex organic synthesis

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of tetrazole derivatives:

  • Antimicrobial Evaluation : A research group synthesized a series of pyrazole derivatives, including those based on tetrazoles, which were tested against multiple bacterial strains showing promising results .
  • Anti-inflammatory Screening : Another study reported the development of compounds that significantly inhibited inflammatory markers, suggesting the therapeutic potential of tetrazoles in treating inflammatory conditions .
  • Cancer Targeting Mechanisms : Research involving tetrazole derivatives revealed their capability to inhibit key pathways in cancer cell proliferation, particularly in models of lung cancer, highlighting their importance as potential anticancer agents .

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The sulfonyl group can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Key Structural Features :

  • Tetrazole core : Provides rigidity and participates in dipole-dipole interactions.
  • 4-Chlorophenylsulfonylmethyl group : Enhances solubility and reactivity via electron-withdrawing effects.
  • Phenyl group : Stabilizes the molecule through π-π stacking interactions.

Synthesis : Typically achieved via multi-step reactions involving sulfonylation of tetrazole precursors under catalytic conditions (e.g., using sulfonyl chlorides) .

Applications : Investigated for antimicrobial, anticancer, and material science applications due to its structural versatility .

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

Table 1: Comparison of Tetrazole Derivatives

Compound Name Substituents/Functional Groups Unique Properties/Applications Reference
5-{[(4-Chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole 4-Chlorophenylsulfonylmethyl, phenyl High reactivity in nucleophilic substitutions; antimicrobial activity
5-(4-Methylphenyl)-1H-tetrazole 4-Methylphenyl (no sulfonyl group) Lower electrophilicity; limited biological activity
5-[3-(Trifluoromethyl)phenyl]-1H-tetrazole 3-Trifluoromethylphenyl Enhanced lipophilicity; potential CNS-targeting agents
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole 4-Fluorophenylsulfonylmethyl, 4-fluorophenyl Increased metabolic stability; antifungal applications
5-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole 4-Methoxyphenylsulfonylmethyl Electron-donating methoxy group reduces reactivity; material science uses

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl, chlorine) enhance reactivity and biological targeting compared to electron-donating groups (e.g., methoxy) .
  • Halogenated phenyl groups (Cl, F) improve lipophilicity and binding to hydrophobic enzyme pockets .

Heterocyclic Variants with Different Cores

Table 2: Heterocyclic Derivatives with Shared Substituents

Compound Name Core Heterocycle Key Features Biological Activity Reference
(4-Chlorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate Triazole Methylsulfanyl group; triazole core Anticancer (CYP450 inhibition)
2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Pyrazole Phenolic hydroxyl group Antioxidant and anti-inflammatory
5-(5-(4-Chlorophenyl)-2-furanyl)-1H-tetrazole-1-acetic acid Tetrazole fused with furan Furan moiety enhances π-conjugation Anticancer and agrochemical uses

Key Observations :

  • Triazoles : Exhibit superior metabolic stability but require bulkier substituents for target engagement compared to tetrazoles .
  • Pyrazoles: The dihydropyrazole core in 2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol allows conformational flexibility, enhancing interaction with dynamic binding sites .
  • Furan-tetrazole hybrids : Improved electronic properties for material science applications due to extended conjugation .

Functional Group Variations

Sulfonyl vs. Sulfanyl Groups

  • 5-(4-Methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole : Replacing sulfonyl with sulfanyl reduces electrophilicity, decreasing reactivity in nucleophilic substitutions but improving thiol-mediated redox activity .
  • This compound : The sulfonyl group stabilizes negative charge, facilitating interactions with cationic residues in enzymes .

Chlorophenyl vs. Bromophenyl Substituents

  • 1-(4-Bromophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}-1H-tetrazole : Bromine’s larger atomic radius enhances steric hindrance, reducing binding affinity compared to chlorine analogues .

Biological Activity

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anti-inflammatory, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following molecular formula:

  • Molecular Formula : C11H10ClN4O2S
  • Molecular Weight : 286.74 g/mol

The presence of the tetrazole ring and the sulfonyl group contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various synthesized compounds, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects observed against other bacterial strains like Escherichia coli and Staphylococcus aureus .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies have reported that derivatives of tetrazole exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Antiviral Activity

In addition to antibacterial and anti-inflammatory properties, some studies have indicated potential antiviral activity against Tobacco Mosaic Virus (TMV). Certain derivatives of tetrazole demonstrated approximately 50% inhibition of TMV, suggesting a possible application in plant virology .

Study 1: Synthesis and Screening of Derivatives

In a comprehensive study, researchers synthesized a series of tetrazole derivatives, including this compound. The screening revealed that these compounds could inhibit bacterial growth effectively while also showing significant anti-inflammatory properties .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on various synthesized tetrazole derivatives. The findings indicated that modifications on the phenyl ring and sulfonyl group significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial effects compared to their electron-donating counterparts .

Q & A

Q. What are the established synthetic methodologies for preparing 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole?

The compound is synthesized via a multi-step protocol involving heterocyclic coupling and sulfonation. A representative method includes:

  • Step 1 : Reaction of substituted chlorobenzoyl chloride with a tetrazole precursor (e.g., 5-mercapto-1-phenyl-1H-tetrazole) under heterogeneous catalytic conditions (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Step 2 : Sulfonation of the intermediate using reagents like N-fluorobenzenesulfonimide (NFSI) in toluene with LDA as a base, yielding the sulfonylmethyl derivative (71% yield) .
  • Purification : Recrystallization from CH₂Cl₂/hexanes or aqueous acetic acid ensures purity .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Resolve the crystal structure using SHELX software to determine bond lengths, angles, and packing motifs. For example, the tetrazole ring typically shows C–N bond lengths of 1.32–1.35 Å .
  • Spectroscopy :
    • ¹H NMR : Key signals include δ 7.5–8.1 ppm (aromatic protons), δ 5.0–5.8 ppm (sulfonylmethyl CH₂), and δ 3.4–4.0 ppm (adjacent methylene groups) .
    • IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (tetrazole ring) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonylmethyl group in fluoroalkylation reactions?

The sulfonylmethyl group acts as a fluoroalkylidene transfer reagent due to its electron-withdrawing nature, stabilizing transition states during nucleophilic substitution. Computational studies (DFT) reveal:

  • High electrophilicity at the sulfonyl carbon (partial charge ≈ +0.45).
  • Activation barriers < 20 kcal/mol for fluoride displacement in SN2 mechanisms .
    Experimental validation involves trapping intermediates via low-temperature NMR (e.g., at –40°C in CDCl₃) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in the tetrazole ring). Mitigation strategies include:

  • Variable-temperature NMR : Monitor proton exchange between 1H- and 2H-tetrazole tautomers (e.g., coalescence temperature analysis) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) to explain packing anomalies vs. solution-phase behavior .

Q. What strategies optimize catalytic conditions for scaling synthesis?

  • Solvent screening : PEG-400 enhances reaction rates due to high polarity and coordination with metal catalysts .
  • Catalyst loading : Bleaching Earth Clay (10 wt%) maximizes yield while minimizing byproducts (e.g., disulfides) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min, 85% yield) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Reactant of Route 2
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5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole

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